4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

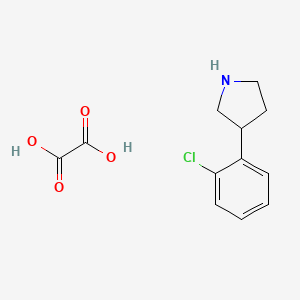

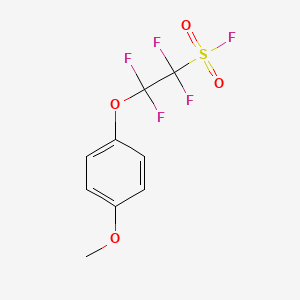

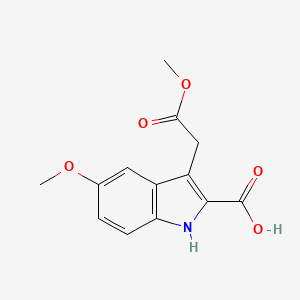

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride is a research chemical . It is a SuFEx reagent that transfers the 4-methoxyphenoxy tetrafluoroethylsulfonyl moiety, providing access to fluorinated sulfonamides . It can be used in medicinal chemistry for fluoroalkylation of drug candidates .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, involves direct fluorosulfonylation with fluorosulfonyl radicals . Fluorosulfonyl radical could be first generated from FSO2Cl2 by single-electron reduction . Then, addition of fluorosulfonyl radical to alkyne produced vinyl radical intermediate, which could attack FSO2Cl2 to deliver the target product .Chemical Reactions Analysis

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . They have been utilized as the synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been highlighted .Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry : Fluorinated compounds, such as 4-fluoropyrrolidine derivatives, are pivotal in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. These compounds exhibit significant utility due to their enhanced stability, bioavailability, and metabolic properties (Singh & Umemoto, 2011).

Radiochemistry and Radiopharmaceuticals : In radiochemistry, fluorination reactions, including those using aromatic nucleophilic substitution, are crucial for the synthesis of radiotracers such as [18F]GBR 13119. These radiotracers are used in positron emission tomography (PET) imaging to study various biological processes and disease states in vivo (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Synthetic Chemistry : The development of novel synthetic methods for fluorination is a significant area of research. For instance, the use of electrophilic fluorinating agents such as Selectfluor™ allows for selective fluorination of organic compounds, which is a critical step in the synthesis of many pharmaceuticals and agrochemicals (Banks, 1998).

Organic Synthesis Applications : Fluorinated synthons are extensively utilized in organic synthesis to prepare various fluorinated analogs of biologically active molecules. For example, direct fluorination techniques enable the synthesis of complex fluorinated molecules, enhancing their pharmacological properties (Becaud et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride are proteins or nucleic acids . The sulfonyl fluoride motif in the compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets .

Mode of Action

The compound interacts with its targets by serving as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This interaction is facilitated by the sulfonyl fluoride motif in the compound .

Biochemical Pathways

For instance, they can inhibit demineralization and enhance remineralization upon topical applications .

Pharmacokinetics

Sulfonyl fluorides are known for their unique stability-reactivity balance , which could influence their pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins or nucleic acids it targets . The compound’s ability to serve as a connector for the assembly of -SO2- linked small molecules could potentially alter the function of these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar fluorinated compounds can be affected by humid conditions . Additionally, the compound’s action could be influenced by the local environment of its targets .

properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O4S/c1-17-6-2-4-7(5-3-6)18-8(10,11)9(12,13)19(14,15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMFDXOMNMQXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone](/img/structure/B2812261.png)

![5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2812267.png)

![N-(1-adamantyl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2812269.png)

![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B2812270.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2812272.png)

![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)

![N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2812281.png)